![molecular formula C7H4FNOS B1313586 4-Fluorobenzo[d]thiazol-2(3H)-one CAS No. 63754-97-2](/img/structure/B1313586.png)

4-Fluorobenzo[d]thiazol-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

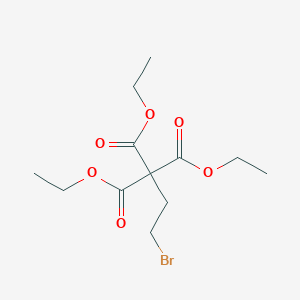

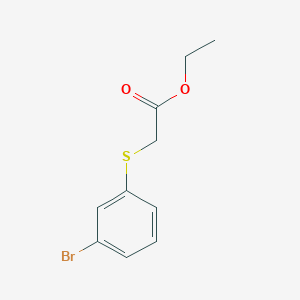

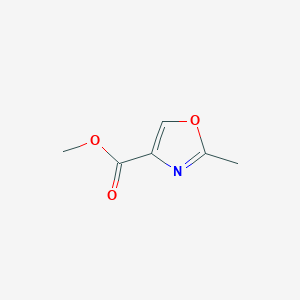

4-Fluorobenzo[d]thiazol-2(3H)-one is a chemical compound with the molecular formula C7H4FNOS . It has a molecular weight of 169.18 and contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .

Synthesis Analysis

The synthesis of 4-Fluorobenzo[d]thiazol-2(3H)-one involves several steps. In one example, the compound was synthesized by dissolving it in a solution of sodium hydroxide in water, adding tetra-n-butylammonium bromide and toluene, and then adding dimethyl sulfate dropwise at room temperature . The mixture was stirred at room temperature for 1 hour, followed by phase-separation. The toluene layer was washed once with water, and the solvent was removed under reduced pressure to obtain the product .Molecular Structure Analysis

The molecular structure of 4-Fluorobenzo[d]thiazol-2(3H)-one is characterized by several features. It contains a total of 16 bonds, including 12 non-H bonds, 7 multiple bonds, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 (thio-) carbamate (aromatic) .Chemical Reactions Analysis

The chemical reactions involving 4-Fluorobenzo[d]thiazol-2(3H)-one are complex and can vary depending on the specific conditions and reactants used. For example, in one synthesis process, the compound was reacted with tetrabutylammomium bromide and dimethyl sulfate in a solution of sodium hydroxide and water .Physical And Chemical Properties Analysis

4-Fluorobenzo[d]thiazol-2(3H)-one is a solid at room temperature . It has a molecular weight of 169.18 and a molecular formula of C7H4FNOS .科学的研究の応用

1. Anticancer Agents

- Application Summary : 4-Fluorobenzo[d]thiazol-2(3H)-one is used in the synthesis of anticancer agents. Specifically, it’s used in the creation of N-(benzo[d]thiazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamide derivatives .

- Methods of Application : The compound is synthesized by reacting benzo[d]thiazol-2-amine/1H-benzo[d]imidazol-2-amine with 5-bromo-6-methoxypicolinic acid in the presence of HBTU/Et3N in DMSO followed by coupling with 4-methyl-1H-imidazole in the presence of K2CO3/CuI in trans-1,2-diaminocyclohexane .

- Results : The synthesized compounds were tested for their anticancer potential against MCF-7 and DU145 human cancer cell lines. N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)- and N-(4-fluorobenzo[d]thiazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamides exhibited the highest activity among the test compounds against both the cell lines, with IC50 values ranging from 8.9 to 10.8 µM .

2. Anticancer and Antiinflammatory Agents

- Application Summary : 4-Fluorobenzo[d]thiazol-2(3H)-one is used in the synthesis of novel benzothiazole derivatives that have potential anticancer and antiinflammatory properties .

- Results : The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

3. Synthesis of Benzothiazole/Benzimidazole-Conjugated Imidazoles

- Application Summary : 4-Fluorobenzo[d]thiazol-2(3H)-one is used in the synthesis of benzothiazole/benzimidazole-conjugated imidazoles, which have shown potential as anticancer agents .

- Methods of Application : The compounds are synthesized by reacting benzo[d]thiazol-2-amine/1H-benzo[d]imidazol-2-amine with 5-bromo-6-methoxypicolinic acid in the presence of HBTU/Et3N in DMSO followed by coupling with 4-methyl-1H-imidazole in the presence of K2CO3/CuI in trans-1,2-diaminocyclohexane .

- Results : The synthesized compounds were tested for their anticancer potential against MCF-7 and DU145 human cancer cell lines. N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)- and N-(4-fluorobenzo[d]thiazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamides exhibited the highest activity among the test compounds against both the cell lines, with IC50 values ranging from 8.9 to 10.8 µM .

4. Synthesis of Novel Benzothiazole Derivatives

- Application Summary : 4-Fluorobenzo[d]thiazol-2(3H)-one is used in the synthesis of novel benzothiazole derivatives that have potential anticancer and antiinflammatory properties .

- Results : The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine (compound B7) was screened through a series of bioactivity assessments, which significantly inhibited the proliferation of A431, A549 and H1299 cancer cells, decreased the activity of IL-6 and TNF-α, and hindered cell migration .

5. Synthesis of 4-fluorobenzo[d]thiazole-2-thiol

- Application Summary : 4-Fluorobenzo[d]thiazol-2(3H)-one is used in the synthesis of 4-fluorobenzo[d]thiazole-2-thiol .

- Methods of Application : The specific methods of application or experimental procedures for this synthesis are not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

6. Synthesis of Benzothiazole/Benzimidazole-Conjugated Imidazoles as Anticancer Agents

- Application Summary : 4-Fluorobenzo[d]thiazol-2(3H)-one is used in the synthesis of benzothiazole/benzimidazole-conjugated imidazoles, which have shown potential as anticancer agents .

- Methods of Application : The compounds are synthesized by reacting benzo[d]thiazol-2-amine/1H-benzo[d]imidazol-2-amine with 5-bromo-6-methoxypicolinic acid in the presence of HBTU/Et3N in DMSO followed by coupling with 4-methyl-1H-imidazole in the presence of K2CO3/CuI in trans-1,2-diaminocyclohexane .

- Results : The synthesized compounds were tested for their anticancer potential against MCF-7 and DU145 human cancer cell lines. N-(5-Fluoro-1H-benzo[d]imidazol-2-yl)- and N-(4-fluorobenzo[d]thiazol-2-yl)-6-methoxy-5-(4-methyl-1H-imidazol-1-yl)pyridine-2-carboxamides exhibited the highest activity among the test compounds against both the cell lines, with IC50 values ranging from 8.9 to 10.8 µM .

Safety And Hazards

The safety and hazards associated with 4-Fluorobenzo[d]thiazol-2(3H)-one are indicated by several hazard statements, including H302, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

4-fluoro-3H-1,3-benzothiazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FNOS/c8-4-2-1-3-5-6(4)9-7(10)11-5/h1-3H,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATZDQKTHRRJKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=O)N2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70493849 |

Source

|

| Record name | 4-Fluoro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorobenzo[d]thiazol-2(3H)-one | |

CAS RN |

63754-97-2 |

Source

|

| Record name | 4-Fluoro-1,3-benzothiazol-2(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70493849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[isochroman-4,4'-piperidine]](/img/structure/B1313526.png)

![4-Piperidinone, 1-[(3,4-dichlorophenyl)methyl]-](/img/structure/B1313527.png)

![Ethyl 4-[2-(3-chlorophenyl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1313539.png)